Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Nafamostat mesylate vs camostat TMPRSS2

Inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nafamostat Mesylate

CAS No.: 82956-11-4
Cat. No.: S536592

Potency Comparison at a Glance

Get Quote

Camostat
Experimental Nafamostat Mesylate / -
. Key Findings & Context
System | Measure Mesylate Metabolite
(GBPA)
In Vitro TMPRSS2 55+ 7 nM [1] 142 + 31 nM [1] Nafamostat is ~2.6 times more
Enzyme Inhibition potent in a cell-based TMPRSS2
(ICs0) activity assay [1].
In Vitro SARS-CoV-2 2.2 nM [2] 14.8 nM [2] Nafamostat is ~6.7 times more
Infection (ICso) potent at inhibiting authentic SARS-
CoV-2 infection in Calu-3 lung cells
[2].
Binding Free Energy  Lower (More Higher (Less Molecular modeling predicts
(from Simulation) Favorable) [3] Favorable) [3] nafamostat forms a more stable
complex with TMPRSS2 [3].
Michaelis Complex Higher [1] Lower [1] Nafamostat more readily forms the

Population

initial enzyme-substrate complex,
explaining its higher potency [1].
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Molecular Mechanisms of Inhibition

The superior potency of nafamostat can be traced to its molecular-level interactions with the TMPRSS2

enzyme.

e Shared Mechanism: Both camostat and nafamostat are covalent serine protease inhibitors. They
mimic the enzyme's natural substrate and form a stable, covalent bond with the catalytic serine
residue (Ser441) in the TMPRSS2 active site, leading to long-lasting inhibition [1] [4].

¢ Key Structural Difference: The compounds share a common 4-guanidinobenzoyl group but have
different "leaving groups." This structural variation in the leaving group is primarily responsible for
their differing potency [1].

¢ Inhibitory Efficiency: Advanced molecular dynamics simulations reveal that compared to camostat,
nafamostat has a higher population of the Michaelis complex. This is the initial, non-covalent
enzyme-substrate complex that precedes the formation of the final covalent bond. The higher stability
of this intermediate state makes nafamostat more readily available to execute the final, irreversible
inhibition step, thereby explaining its higher potency [3] [1].

The following diagram illustrates this inhibitory pathway and the key difference between the two drugs.

Supporting Experimental Evidence

The molecular modeling data is strongly supported by experimental results across various biological models.

¢ In Vitro Antiviral Activity: Studies using authentic SARS-CoV-2 and MERS-CoV viruses in human
airway epithelial cells confirmed that nafamostat is a more potent inhibitor of infection than camostat.
Its activity was lost in TMPRSS2-negative cell lines, confirming that its antiviral effect is specifically
mediated through TMPRSS2 inhibition [2].

¢ In Vivo Efficacy: Animal model studies have demonstrated nafamostat's potential. In mice sensitized
to SARS-CoV-2, intranasal administration of nafamostat before or shortly after infection
significantly reduced weight loss and lung tissue viral titers [2].

¢ Clinical Trial Outcomes for Camostat: A 2024 systematic review and meta-analysis of nine
randomized controlled trials concluded that camostat mesylate did not improve clinical outcomes
(such as symptom resolution or negative PCR tests) in patients with COVID-19 compared to a
placebo [5]. This suggests that while camostat is active in the lab, achieving effective concentrations
or sufficient target coverage in patients may be challenging.
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Research Implications

The collective evidence indicates that nafamostat is a more promising TMPRSS2 inhibitor candidate than

camostat for further therapeutic development.

e Superior Drug Profile: Nafamostat's higher potency allows for lower dosages to achieve the same
therapeutic effect, which could potentially improve its safety and tolerability profile.

e Guiding Drug Design: The structural and mechanistic insights explaining nafamostat's superior
performance are valuable for structure-based drug design. Researchers can use this information to
optimize the 4-guanidinobenzoyl core structure and leaving group to develop novel inhibitors with
even better potency and specificity [3].

Detailed Experimental Methodologies

For fellow researchers, here is a summary of the key methodologies from the cited works.

Experiment -
. Core Methodology Description Key Measurements & Outputs
In Vitro Enzyme Cell-based assay using HEK-293T cells ICso0: Concentration of inhibitor
Inhibition [1] overexpressing TMPRSS2. Enzyme activity is  that reduces enzyme activity by
measured via cleavage of a fluorogenic 50%.
peptide substrate (BOC-QAR-AMC) in the
presence of serially diluted inhibitors.
In Vitro Antiviral Infection of human airway epithelial cell lines ICso: Viral RNA abundance
Assay [2] (Calu-3) or primary cultures with authentic measured by RT-gPCR; Plaque
SARS-CoV-2. Inhibitors are added prior to Assay: Infectious virus titer in
infection. supernatant.
Molecular Extensive all-atom MD simulations (totaling Binding Free Energy, Michaelis
Dynamics (MD) hundreds of microseconds) performed on a Complex Population, Residue
Simulations [3] homology model of TMPRSS2 with docked Interaction Maps, and structural
[1] inhibitors. Markov state models are used to models of the inhibitor-enzyme
study binding kinetics and conformational complex.
changes.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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